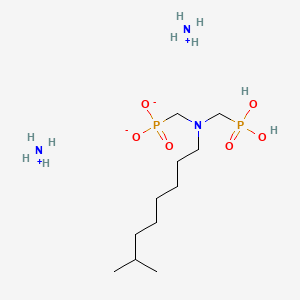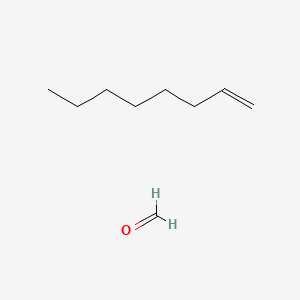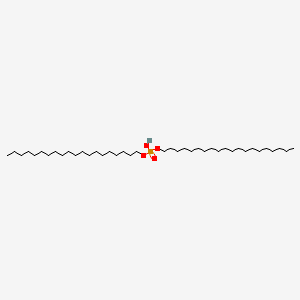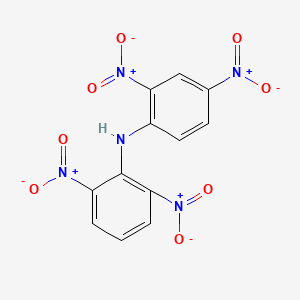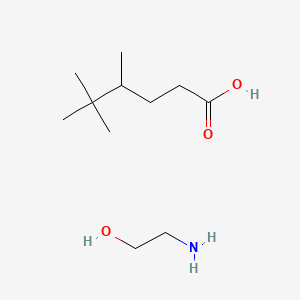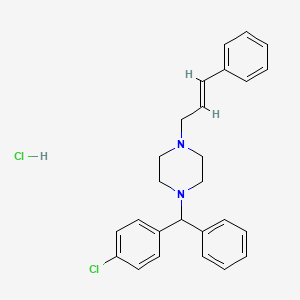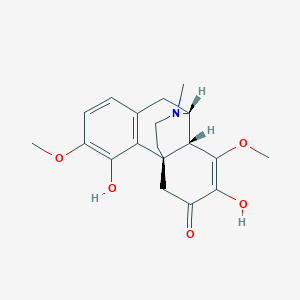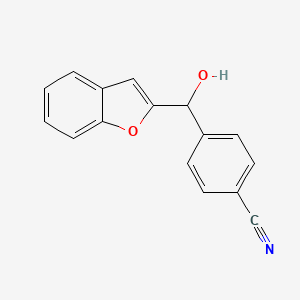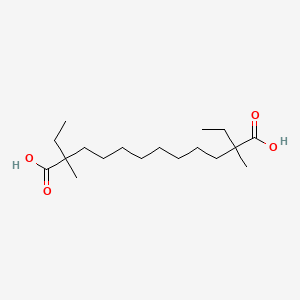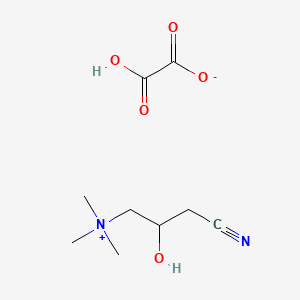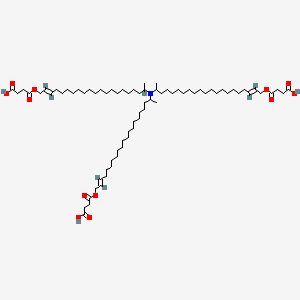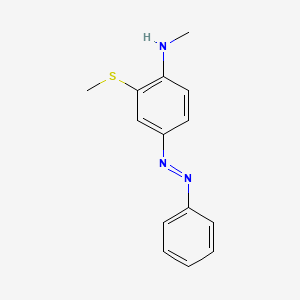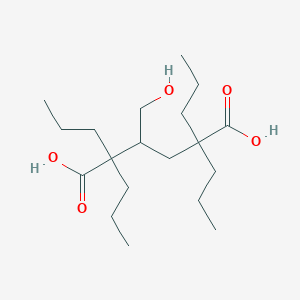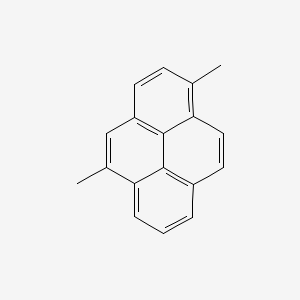
1,5-Dimethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of pyrene, where two methyl groups are substituted at the 1 and 5 positions of the pyrene ring
Preparation Methods
1,5-Dimethylpyrene can be synthesized through several methods. One common synthetic route involves the methylation of pyrene. The process typically starts with pyrene, which undergoes a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst. The reaction conditions are carefully controlled to ensure the selective substitution at the 1 and 5 positions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic principles but with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1,5-Dimethylpyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dimethylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions allow it to intercalate between DNA bases or bind to protein active sites, affecting their function . The pathways involved include the modulation of gene expression and enzyme activity, which can lead to various biological effects .
Comparison with Similar Compounds
1,5-Dimethylpyrene can be compared with other dimethylpyrene derivatives such as 1,2-Dimethylpyrene and 1,3-Dimethylpyrene. While all these compounds share a similar core structure, the position of the methyl groups significantly affects their chemical properties and reactivity . For example:
1,2-Dimethylpyrene: Has methyl groups at the 1 and 2 positions, leading to different steric and electronic effects compared to this compound.
1,3-Dimethylpyrene:
Properties
CAS No. |
149021-92-1 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,5-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-6-7-14-10-12(2)15-5-3-4-13-8-9-16(11)18(14)17(13)15/h3-10H,1-2H3 |
InChI Key |
LSYROTWHHNIZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=C(C4=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


